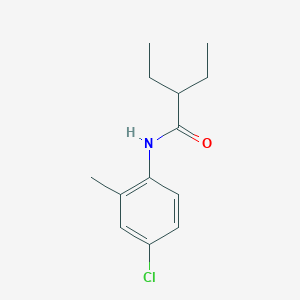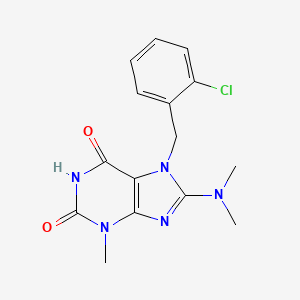![molecular formula C16H15Cl2NOS B5879800 N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide, commonly known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DCP-LA belongs to the class of compounds known as propanamides, which are characterized by a three-carbon chain with an amide group attached to the second carbon. DCP-LA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of DCP-LA is not fully understood, but it is thought to involve the modulation of several different signaling pathways in the brain. DCP-LA has been shown to activate the protein kinase C (PKC) pathway, which is involved in many cellular processes including cell survival and proliferation. DCP-LA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
DCP-LA has a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, modulation of ion channels and neurotransmitter receptors, and regulation of gene expression. DCP-LA has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DCP-LA has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of many diseases.
Advantages and Limitations for Lab Experiments
One advantage of DCP-LA is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. DCP-LA has also been extensively studied in animal models, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, one limitation of DCP-LA is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are many potential future directions for research on DCP-LA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that DCP-LA has neuroprotective effects and can enhance cognitive function, suggesting that it may have therapeutic potential in these diseases. Another area of interest is DCP-LA's effects on ion channels and neurotransmitter receptors, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of DCP-LA and to identify potential targets for drug development.
Synthesis Methods
DCP-LA can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzoyl chloride with 4-methylphenylthiol in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reagents, but all involve the formation of the amide bond between the 2,5-dichlorobenzoyl group and the 4-methylphenylthio group.
Scientific Research Applications
DCP-LA has been the subject of numerous scientific studies, particularly in the areas of neuroprotection and cognitive enhancement. Studies have shown that DCP-LA has the ability to protect neurons from damage caused by oxidative stress and excitotoxicity, which are common mechanisms of cell death in neurodegenerative diseases such as Alzheimer's and Parkinson's. DCP-LA has also been found to enhance cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive impairment.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-10-12(17)4-7-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQGLYSHHABHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)

![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)